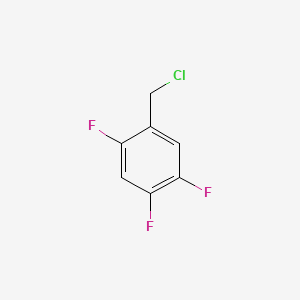

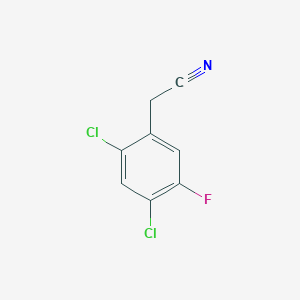

2,4-Dichloro-5-fluorophenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated compounds often follows a 'green protocol' to minimize environmental impact. For example, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile is characterized by detailed spectral and X-ray crystallographic analyses . Although the exact synthesis method for 2,4-Dichloro-5-fluorophenylacetonitrile is not provided, similar green chemistry approaches could potentially be applied.

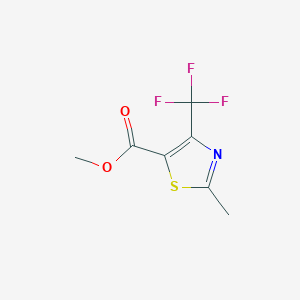

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of fluorinated compounds. For instance, the structure of a related compound was solved using single-crystal X-ray diffraction data . The molecular structure of 2,4-Dichloro-5-fluorophenylacetonitrile could be expected to be analyzed similarly to understand its geometry and electronic configuration.

Chemical Reactions Analysis

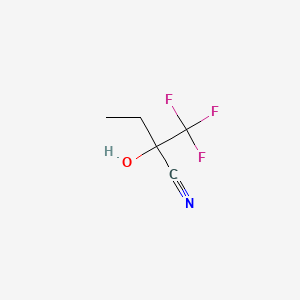

The reactivity of fluorinated compounds can be quite unique. An example is the unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which led to the isolation and characterization of a trimeric impurity . This suggests that 2,4-Dichloro-5-fluorophenylacetonitrile could also exhibit unexpected reactivity under certain conditions, which would be an important aspect to investigate.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often studied using various spectroscopic techniques. For example, vibrational and NMR analyses are used to compare calculated spectra with experimental observations . The properties of 2,4-Dichloro-5-fluorophenylacetonitrile, such as solubility, melting point, and reactivity, could be analyzed using similar methods to provide a comprehensive understanding of the compound.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

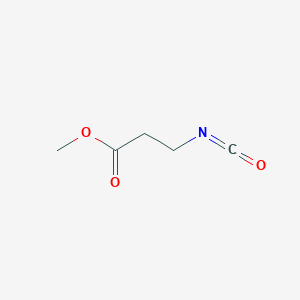

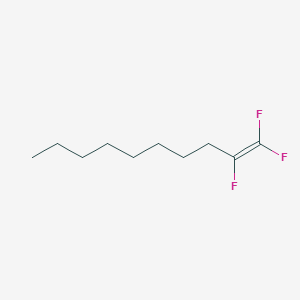

- Synthesis of α-fluoroacetonitriles and Phenethylamines : A method for introducing fluorine alpha to a cyano group in benzaldehyde cyanohydrin trimethylsilylethers has been developed, applicable to aromatic ketones. This approach enables the synthesis of α-fluorophenylacetonitriles and subsequently, 2-fluoro-2-phenethylamines, important in pharmaceutical research (Letourneau & Mccarthy, 1985).

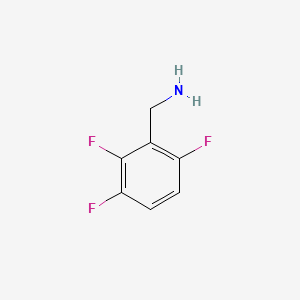

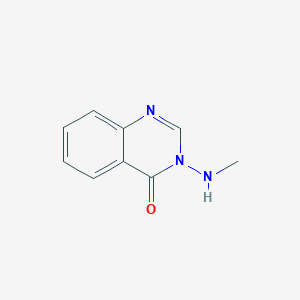

Antimicrobial Studies

- Synthesis of Oxadiazoles for Antimicrobial Activity : A series of 1,3,4-oxadiazoles containing 2,4-dichloro-5-fluorophenyl have been synthesized and demonstrated significant antibacterial and antifungal activities, highlighting potential applications in developing new antimicrobial agents (Karthikeyan et al., 2008).

- Synthesis of Schiff and Mannich Bases : These bases, bearing the 2,4-dichloro-5-fluorophenyl moiety, showed promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Karthikeyan et al., 2006).

Environmental and Analytical Applications

- Sequestration and Metabolite Analysis in Plants : The study of the fate of halogenated phenols in plants through NMR techniques has identified and quantified contaminants and their metabolites, including fluorinated-chlorophenol conjugates. This research is crucial for understanding plant interaction with environmental pollutants (Tront & Saunders, 2007).

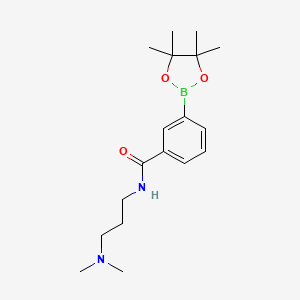

Chemical Synthesis and Material Science

- Catalyst-free Synthesis in Organic Chemistry : A catalyst-free approach for synthesizing 2-amino-4-aryl-3-(4-fluorophenyl)-4,6,7,8-tetrahydroquinolin-5(1H)-ones demonstrates advancements in green chemistry and organic synthesis. This method provides several advantages like excellent yields, shorter reaction time, and a simple workup procedure (Govindaraju et al., 2016).

- Charge Transport Property Tuning : By altering the substituted position of the fluorine atom on the molecular backbone of naphthalene diimides, researchers have demonstrated the ability to tune a material's charge transport behavior. This is significant in the field of material science, particularly for electronic applications (Zhang et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2,4-dichloro-5-fluorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FN/c9-6-4-7(10)8(11)3-5(6)1-2-12/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSJWOKRNKDGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301276235 |

Source

|

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-fluorophenylacetonitrile | |

CAS RN |

261763-28-4 |

Source

|

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-fluorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301276235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.